6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate
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Overview
Description
6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate is a chemical compound with the molecular formula C8H8N4O2 and a molecular weight of 192.18 g/mol . This compound is part of the triazolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate typically involves the reaction of 6-methyl[1,2,4]triazolo[4,3-b]pyridazine with acetic anhydride under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate undergoes various chemical reactions, including:
Scientific Research Applications
6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is employed in biological assays to study its effects on different biological targets and pathways.
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may inhibit or activate these targets, resulting in various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate can be compared with other similar compounds, such as:
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzoate: This compound has a similar core structure but differs in the substituent group, which can lead to different biological activities and applications.
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol: This compound has a hydroxyl group instead of an acetate group, which can affect its reactivity and interactions with biological targets.
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide: This compound has a more complex structure and is used in different research contexts.
Properties
IUPAC Name |
(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-5-3-7(14-6(2)13)8-10-9-4-12(8)11-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHWQBMJKPMARM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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